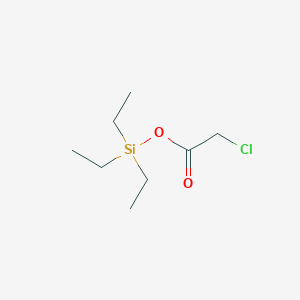
2,2'-Bi-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bi-1,3-dithiane is an organic compound with the molecular formula C₈H₁₄S₄ It is a dimer of 1,3-dithiane, a six-membered ring containing two sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2’-Bi-1,3-dithiane can be synthesized through the reaction of 1,3-dithiane with various reagents. One common method involves the condensation of carbonyl compounds with propane-1,3-dithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically occurs under mild conditions, such as room temperature, and yields high amounts of the desired product.
Industrial Production Methods: Industrial production of 2,2’-Bi-1,3-dithiane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Bi-1,3-dithiane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms in the ring, which can participate in different chemical transformations.
Common Reagents and Conditions:
Substitution: Nucleophiles such as organolithium reagents can substitute the hydrogen atoms in the ring, leading to various substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
2,2’-Bi-1,3-dithiane has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2,2’-Bi-1,3-dithiane exerts its effects involves the interaction of its sulfur atoms with various molecular targets. These interactions can lead to the formation of stable complexes or the activation of specific pathways in chemical reactions . The compound’s ability to undergo reversible oxidation and reduction also plays a crucial role in its reactivity and applications .
Comparaison Avec Des Composés Similaires
1,3-Dithiane: A precursor to 2,2’-Bi-1,3-dithiane, used as a protecting group for carbonyl compounds.
1,4-Dithiane: Another sulfur-containing ring compound with different reactivity and applications.
1,3-Dithiolane: Similar to 1,3-dithiane but with a five-membered ring.
Uniqueness: 2,2’-Bi-1,3-dithiane is unique due to its dimeric structure, which imparts distinct chemical properties compared to its monomeric counterparts. Its ability to form stable complexes and undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
21875-49-0 |
|---|---|
Formule moléculaire |
C8H14S4 |
Poids moléculaire |
238.5 g/mol |
Nom IUPAC |
2-(1,3-dithian-2-yl)-1,3-dithiane |
InChI |
InChI=1S/C8H14S4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h7-8H,1-6H2 |
Clé InChI |
FPOILGJQKDBPMS-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(SC1)C2SCCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


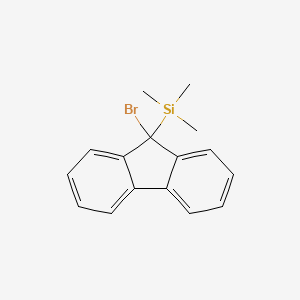
![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)
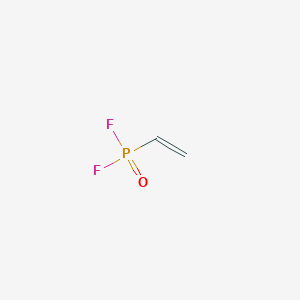
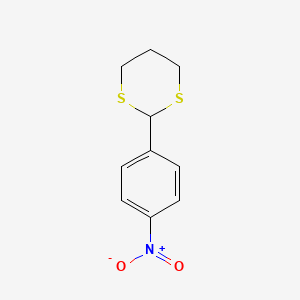
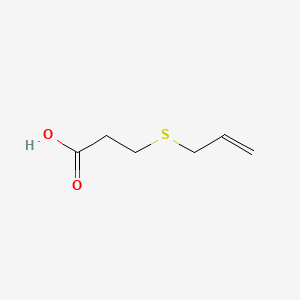
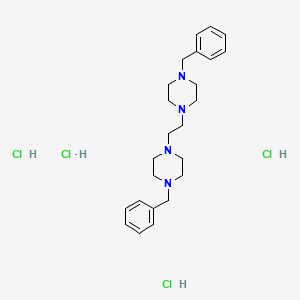
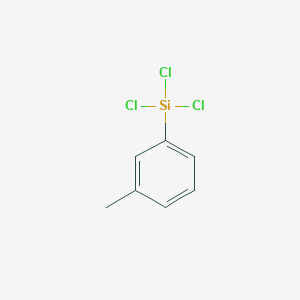
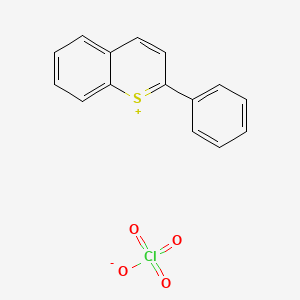
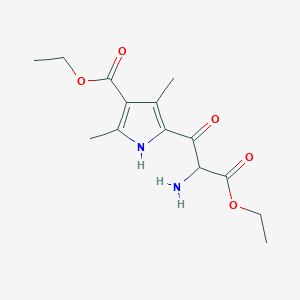
![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
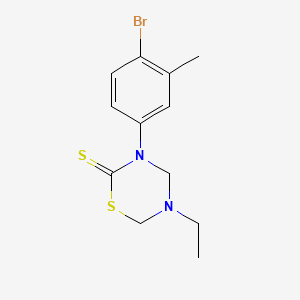
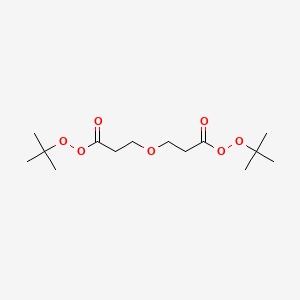
![Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14710408.png)
